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Overview
Description
Methyl 8’,10-dihydroxy-5’,7’-dimethoxy-4’,9,9’-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2’-3H-benzofbenzofuran]-7-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8’,10-dihydroxy-5’,7’-dimethoxy-4’,9,9’-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2’-3H-benzofbenzofuran]-7-carboxylate involves multiple steps, typically starting with the preparation of the core chromene and benzofuran structures. These structures are then functionalized with hydroxyl, methoxy, and carbonyl groups through various chemical reactions. Common reagents used in these reactions include methanol, dimethyl sulfate, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 8’,10-dihydroxy-5’,7’-dimethoxy-4’,9,9’-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2’-3H-benzofbenzofuran]-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Methyl 8’,10-dihydroxy-5’,7’-dimethoxy-4’,9,9’-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2’-3H-benzofbenzofuran]-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8’,10-dihydroxy-5’,7’-dimethoxy-4’,9,9’-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2’-3H-benzofbenzofuran]-7-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure and known for their biological activities.
Flavonoids: Share structural features and have similar antioxidant properties.
Quinones: Related through their ability to undergo redox reactions.
Uniqueness
Methyl 8’,10-dihydroxy-5’,7’-dimethoxy-4’,9,9’-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2’-3H-benzofbenzofuran]-7-carboxylate is unique due to its complex spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBZGHGMRSWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.